molecular formula C19H20BFO3 B7954299 2-{3-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-{3-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7954299
M. Wt: 326.2 g/mol
InChI Key: LVRDUXQSWWYPBW-UHFFFAOYSA-N
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Description

2-{3-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-[(4-Fluorophenyl)carbonyl]phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and other critical parameters.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed in Suzuki–Miyaura coupling reactions.

    Boronic Acids and Boronate Esters: Formed in oxidation reactions.

    Boranes and Borohydrides: Formed in reduction reactions.

Scientific Research Applications

2-{3-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and the presence of the fluorophenyl group, which can impart specific electronic properties to the final product. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

(4-fluorophenyl)-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BFO3/c1-18(2)19(3,4)24-20(23-18)15-7-5-6-14(12-15)17(22)13-8-10-16(21)11-9-13/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRDUXQSWWYPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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